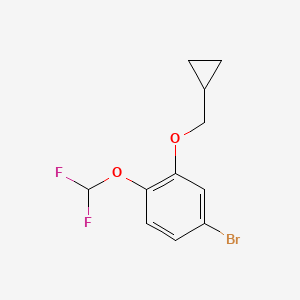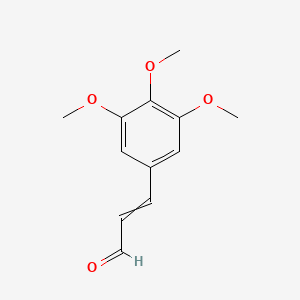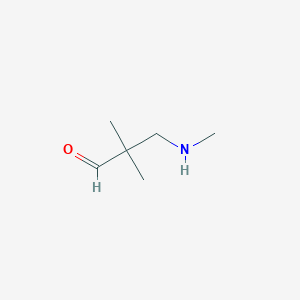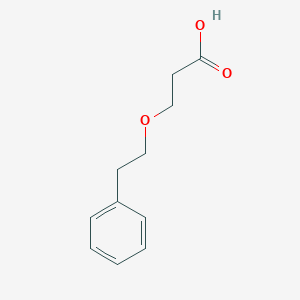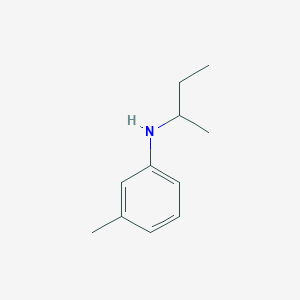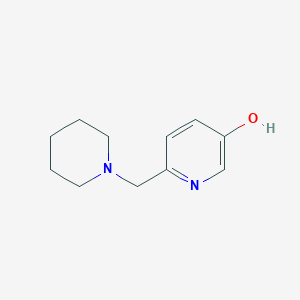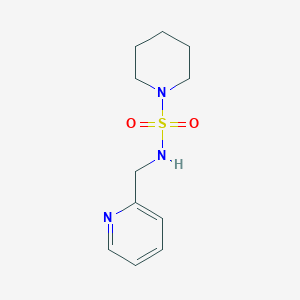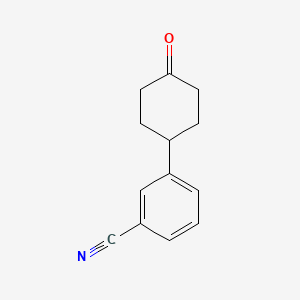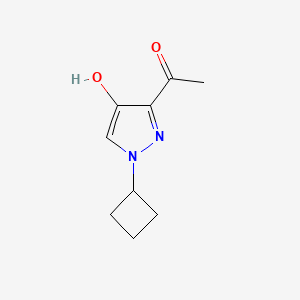
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . This compound is characterized by a pyrazole ring substituted with a hydroxy group and a cyclobutyl group, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the cyclobutyl hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one include:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Differing by the presence of a methyl group instead of a cyclobutyl group.
1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: Differing by the presence of a tert-butyl group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1-cyclobutyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)9-8(13)5-11(10-9)7-3-2-4-7/h5,7,13H,2-4H2,1H3 |
InChI Key |
PGLJJTKIBMMXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C2CCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
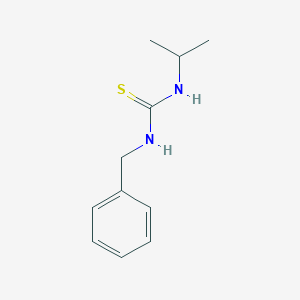
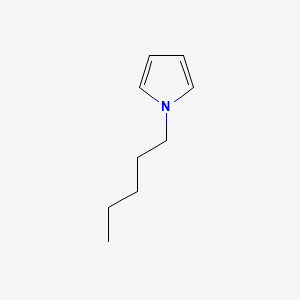
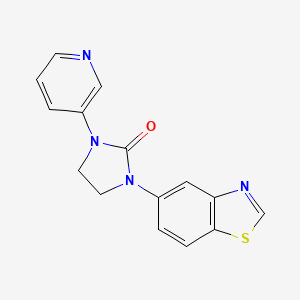

![4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE](/img/structure/B8718836.png)
![5-Chloro-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B8718847.png)
